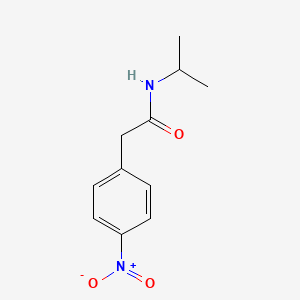
N-isopropyl-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(4-nitrophenyl)acetamide, also known as INA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INA is a non-opioid analgesic agent that has been shown to have a high affinity for the sigma-1 receptor, which is involved in pain modulation and neuroprotection. In
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that N-isopropyl-2-(4-nitrophenyl)acetamide has analgesic effects in animal models of acute and chronic pain, and it has been suggested as a potential alternative to opioids for pain relief. In addition, N-isopropyl-2-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-isopropyl-2-(4-nitrophenyl)acetamide involves its binding to the sigma-1 receptor, which is a transmembrane protein that is involved in pain modulation and neuroprotection. The sigma-1 receptor is located in various regions of the central nervous system, including the spinal cord, brainstem, and cerebral cortex. N-isopropyl-2-(4-nitrophenyl)acetamide has been shown to bind to the sigma-1 receptor with high affinity, resulting in the modulation of calcium signaling and the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-isopropyl-2-(4-nitrophenyl)acetamide are primarily related to its binding to the sigma-1 receptor. Studies have shown that N-isopropyl-2-(4-nitrophenyl)acetamide can modulate calcium signaling, resulting in the inhibition of voltage-gated calcium channels and the activation of intracellular signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway. In addition, N-isopropyl-2-(4-nitrophenyl)acetamide has been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-isopropyl-2-(4-nitrophenyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. In addition, N-isopropyl-2-(4-nitrophenyl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using N-isopropyl-2-(4-nitrophenyl)acetamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-isopropyl-2-(4-nitrophenyl)acetamide. One area of focus could be the development of N-isopropyl-2-(4-nitrophenyl)acetamide-based therapeutics for pain management and neurodegenerative diseases. In addition, further studies could be conducted to elucidate the precise mechanism of action of N-isopropyl-2-(4-nitrophenyl)acetamide and its effects on intracellular signaling pathways. Finally, the development of new synthetic methods for N-isopropyl-2-(4-nitrophenyl)acetamide could improve its yield and purity, making it more accessible for use in lab experiments.
Conclusion
In conclusion, N-isopropyl-2-(4-nitrophenyl)acetamide is a promising chemical compound that has potential therapeutic applications in pain management and neurodegenerative diseases. Its high affinity for the sigma-1 receptor and its selective modulation of this receptor make it a promising candidate for further research. Future studies could focus on the development of N-isopropyl-2-(4-nitrophenyl)acetamide-based therapeutics and the elucidation of its precise mechanism of action.
Synthesemethoden
The synthesis of N-isopropyl-2-(4-nitrophenyl)acetamide involves the reaction between 4-nitrobenzyl bromide and isopropyl acetate in the presence of a base such as sodium hydride. This reaction results in the formation of N-isopropyl-2-(4-nitrophenyl)acetamide as a yellow solid, which can be purified through recrystallization. The yield of N-isopropyl-2-(4-nitrophenyl)acetamide is typically around 60-70%, and the purity can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)12-11(14)7-9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKSWPMQKRIMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5748787.png)
![N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5748793.png)
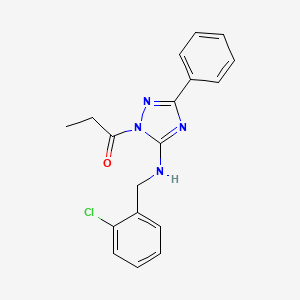
![5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5748809.png)
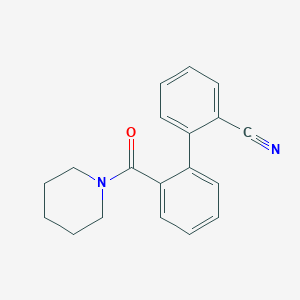
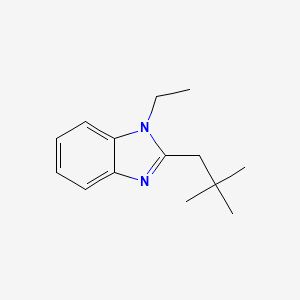

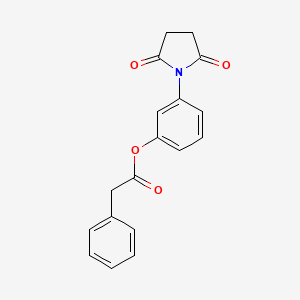
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)
